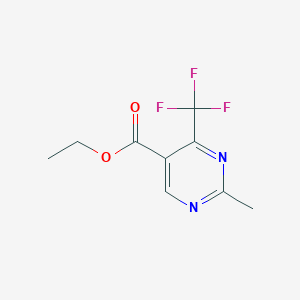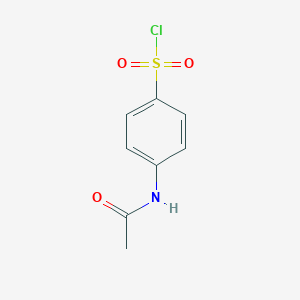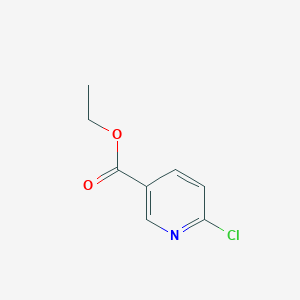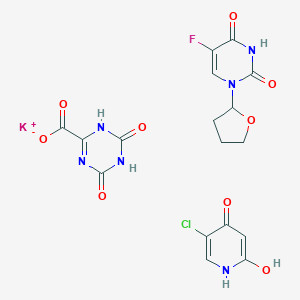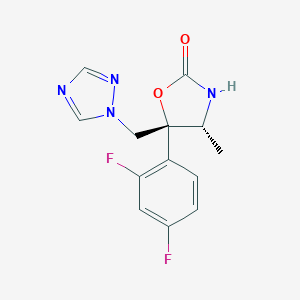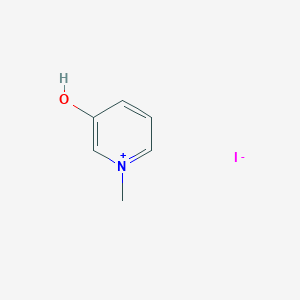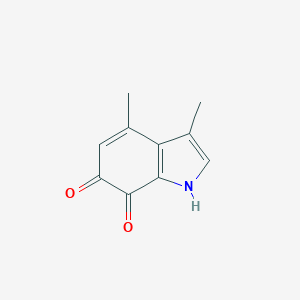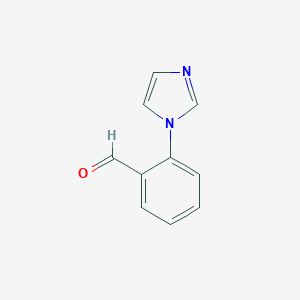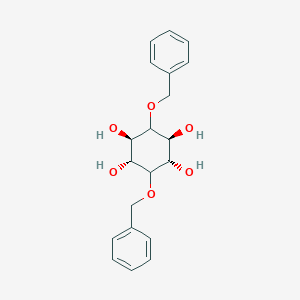
2,5-Di-O-benzylmyoinositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di-O-benzylmyoinositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of myoinositol, which is a naturally occurring sugar alcohol found in many foods and is known for its health benefits. The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
科学研究应用
2,5-Di-O-benzylmyoinositol has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that 2,5-Di-O-benzylmyoinositol has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.
Another area of research where 2,5-Di-O-benzylmyoinositol has shown potential is in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose tolerance in animal models of diabetes. It has also been found to reduce the levels of blood glucose and insulin in these animals.
作用机制
The mechanism of action of 2,5-Di-O-benzylmyoinositol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and glucose metabolism. It has also been found to activate certain signaling pathways that are involved in the regulation of insulin sensitivity and glucose uptake.
生化和生理效应
2,5-Di-O-benzylmyoinositol has several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to reduce the levels of certain inflammatory cytokines, which are involved in the development of cancer and diabetes.
实验室实验的优点和局限性
One of the advantages of using 2,5-Di-O-benzylmyoinositol in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. It also has the potential to improve insulin sensitivity and glucose tolerance in animal models of diabetes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2,5-Di-O-benzylmyoinositol. One of the most significant directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Conclusion
In conclusion, 2,5-Di-O-benzylmyoinositol is a compound that has shown significant potential in various fields of scientific research. Its synthesis has been achieved through various methods, and it has been found to have several biochemical and physiological effects. It has potential applications in cancer research and diabetes treatment, and further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 2,5-Di-O-benzylmyoinositol has been achieved through various methods. One of the most commonly used methods is the benzyl protection method, which involves the reaction of myoinositol with benzyl chloride in the presence of a base such as sodium hydroxide. The benzylated myoinositol is then reacted with benzyl bromide in the presence of a catalyst such as palladium on carbon to yield 2,5-Di-O-benzylmyoinositol.
属性
CAS 编号 |
141040-66-6 |
|---|---|
产品名称 |
2,5-Di-O-benzylmyoinositol |
分子式 |
C20H24O6 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |
InChI 键 |
UCJKCSNAJUPHIM-ZNXRSXASSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
规范 SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
同义词 |
2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



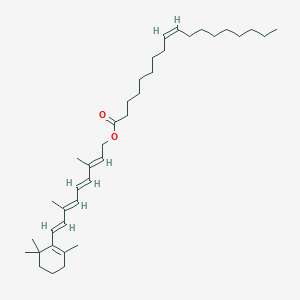
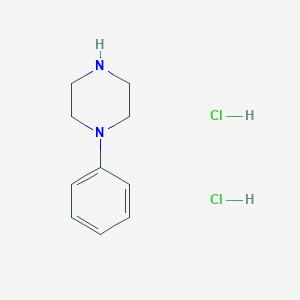
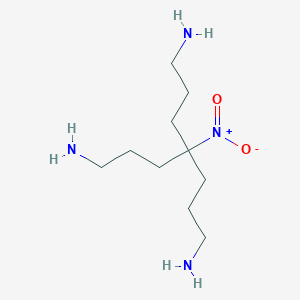
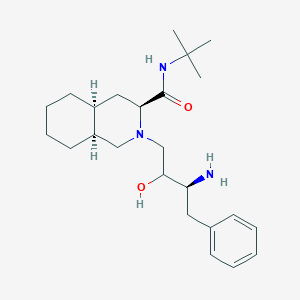
![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)
